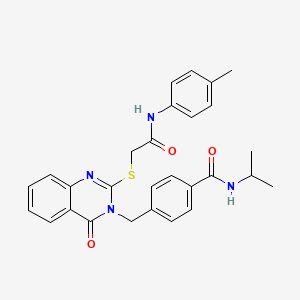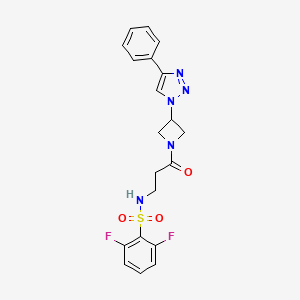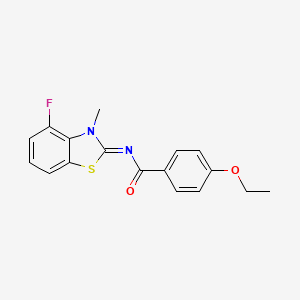![molecular formula C18H14ClN3O2 B2719603 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide CAS No. 1394800-53-3](/img/structure/B2719603.png)
4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide is a chemical compound that is commonly known as MK-801. It is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegeneration. MK-801 has been widely used in scientific research to investigate the role of the NMDA receptor in these processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of complex molecules often involves the formation of compounds with unique structures and properties. For instance, the synthesis and characterization of derivatives similar to 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide have been explored, leading to the development of compounds with potential applications in materials science and pharmaceuticals. These compounds have been characterized using various analytical techniques, providing insights into their molecular structures and properties (Adam et al., 2016; Johnson et al., 2006).
Chemical Sensing and Biological Activities
Some derivatives have been designed for colorimetric sensing of ions, showcasing the versatility of these compounds in analytical applications. Specifically, the ability to detect fluoride anions through color changes highlights the potential of these compounds in environmental monitoring and diagnostics (Younes et al., 2020). Additionally, certain benzamide derivatives exhibit antimicrobial properties, suggesting their potential use in the development of new antimicrobial agents (Ravinaik et al., 2021).
Applications in Dyeing and Textiles
The compound's derivatives have found applications in dyeing and textiles, where they have been used to synthesize disperse dyes for polyester and nylon fabrics. These dyes demonstrate good levelness, excellent fastness properties, and diverse coloration, indicating their practical utility in the textile industry (Abolude et al., 2021).
Environmental and Health Implications
Investigations into the effects of related compounds on human health and the environment have been conducted. For instance, the interaction of environmental pollutants with biological receptors has been studied, revealing the potential impacts of such compounds on human health (Munier et al., 2016). Understanding these interactions is crucial for assessing the safety and ecological effects of chemical substances.
Eigenschaften
IUPAC Name |
4-[3-[[(4-chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-15-8-6-13(7-9-15)16(11-20)22-17(23)10-3-12-1-4-14(5-2-12)18(21)24/h1-10,16H,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLOAZLCVNWUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC(C#N)C2=CC=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2719520.png)


![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719525.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/no-structure.png)








![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2719543.png)